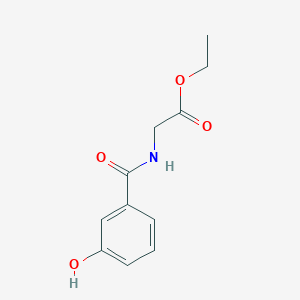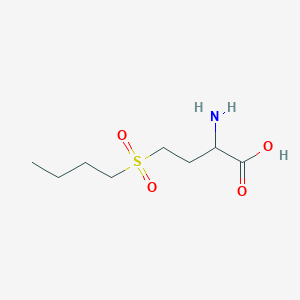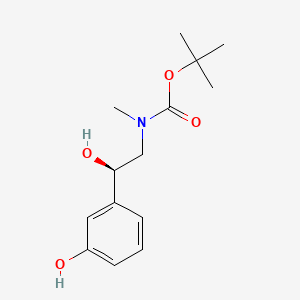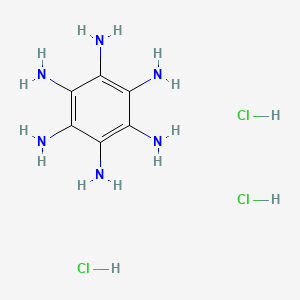
N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le S-Me-DM4 est un métabolite S-méthylé intracellulaire du DM4, un maytansinoïde aux propriétés de dépolymérisation des microtubules et à une forte cytotoxicité. Il est principalement utilisé comme cytotoxine dans les conjugués anticorps-médicaments (ADC) . Le composé est connu pour sa capacité à inhiber la polymérisation des microtubules, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
S-Me-DM4 has several scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and mitosis.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine inhibits the in vitro polymerization of tubulin . This interaction disrupts the formation and stability of microtubules, which are essential for cell division and intracellular transport .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , leading to a mitotic block . This blockage disrupts the normal cell cycle, particularly the mitosis phase, where the cell divides .
Pharmacokinetics
As an active metabolite of maytansine , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound
Result of Action
The result of the compound’s action is potent suppression of microtubule dynamics , leading to a mitotic block and subsequent apoptotic cell death . This makes it a potent cytotoxic agent, useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
Analyse Biochimique
Biochemical Properties
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .
Cellular Effects
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .
Molecular Mechanism
The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .
Dosage Effects in Animal Models
The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .
Transport and Distribution
The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .
Subcellular Localization
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du S-Me-DM4 implique la méthylation du DM4. Le DM4, un dérivé de la maytansine, contient un groupe sulfhydryle libre qui réagit avec des agents méthylants pour former le S-Me-DM4 . La réaction nécessite généralement un agent méthylant tel que l'iodure de méthyle ou le sulfate de diméthyle en conditions basiques pour faciliter le processus de méthylation.
Méthodes de production industrielle
La production industrielle du S-Me-DM4 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour assurer la cohérence et la qualité du produit final. La réaction est généralement réalisée dans de grands réacteurs avec un contrôle précis de la température et du pH afin d'optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le S-Me-DM4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le S-Me-DM4 peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit en DM4 dans des conditions spécifiques.
Substitution : Le S-Me-DM4 peut participer à des réactions de substitution nucléophile en raison de la présence du groupe méthylthio.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.
Substitution : Des nucléophiles comme les thiols ou les amines peuvent réagir avec le S-Me-DM4 dans des conditions douces.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : DM4.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le S-Me-DM4 présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la dynamique des microtubules et la polymérisation.
Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition des microtubules sur la division cellulaire et la mitose.
Médecine : Utilisé dans le développement de conjugués anticorps-médicaments (ADC) pour la thérapie ciblée du cancer.
Industrie : Appliqué dans l'industrie pharmaceutique pour la production d'ADC et d'autres agents thérapeutiques.
Mécanisme d'action
Le S-Me-DM4 exerce ses effets en se liant à la tubuline, une protéine qui forme les microtubules. En se liant à la tubuline, le S-Me-DM4 inhibe la polymérisation des microtubules, ce qui entraîne l'arrêt mitotique et la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses en division rapide, ce qui fait du S-Me-DM4 un agent cytotoxique puissant dans les ADC . Le composé cible les microtubules et perturbe leur instabilité dynamique, qui est essentielle pour la division cellulaire et le transport intracellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
DM1 : Un autre dérivé de maytansinoïde utilisé dans les ADC. Il inhibe également la polymérisation des microtubules mais présente des propriétés pharmacocinétiques différentes.
Unicité du S-Me-DM4
Le S-Me-DM4 est unique en raison de sa S-méthylation, qui améliore sa stabilité et sa cytotoxicité par rapport à son composé parent, le DM4. Cette modification permet un ciblage et une élimination plus efficaces des cellules cancéreuses lorsqu'il est utilisé dans les ADC.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine' involves the modification of maytansine by introducing a 4-methyl-4-methylthio-1-oxopentyl group at the N2' position and removing the acetyl group at the N2 position.", "Starting Materials": [ "Maytansine", "4-methyl-4-methylthio-1-oxopentanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Maytansine is dissolved in dichloromethane and treated with triethylamine to deprotonate the N2' position.", "4-methyl-4-methylthio-1-oxopentanoyl chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the N2'-acylated product.", "The reaction mixture is then quenched with methanol and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in dichloromethane and washed with hydrochloric acid, sodium bicarbonate, and brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and diisopropylethylamine.", "The purified product is then deacetylated by treatment with hydrochloric acid in methanol to remove the acetyl group at the N2 position.", "The reaction mixture is neutralized with sodium bicarbonate and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in a mixture of water and dichloromethane and washed with brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine'." ] } | |
Numéro CAS |
890654-03-2 |
Formule moléculaire |
C39H56ClN3O10S |
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Clé InChI |
AYWIIXDQRUFQGH-CJUSJEAQSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Synonymes |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


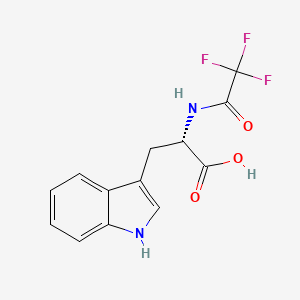
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
